molecular formula C2H7ClN2S B096728 2-Mercaptoacetamidine CAS No. 19412-52-3

2-Mercaptoacetamidine

Cat. No.: B096728
CAS No.: 19412-52-3
M. Wt: 126.61 g/mol
InChI Key: KUMNVTIEIZMRFS-UHFFFAOYSA-N
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Description

2-Mercaptoacetamidine, also known as this compound, is a useful research compound. Its molecular formula is C2H7ClN2S and its molecular weight is 126.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gastric Antisecretory Agents : 2-Mercaptoacetamidines, a series of which were synthesized and evaluated, showed significant activity as gastric antisecretory agents in dogs. These compounds represent a new structural type with notable antisecretory activity, indicating their potential use in treating gastric conditions (Bolhofer et al., 1979).

  • HDAC6 Inhibitors for Neuroprotection : Mercaptoacetamides, including derivatives of 2-Mercaptoacetamidine, have been designed as histone deacetylase (HDAC) inhibitors. These compounds exhibit neuroprotective properties and are considered for treating neurodegenerative diseases. They provide a key binding element for interaction with the catalytic zinc ion in HDACs (Segretti et al., 2015), (Kalin et al., 2012).

  • Water Analysis and Metal Preconcentration : Thionalide, a derivative of this compound, has been used for preconcentrating palladium(II) and antimony(III) from water. This application is significant in environmental analysis and water purification processes (Terada et al., 1983), (Matsui et al., 1987).

  • Synthesis of Antibiotic Adjuvants : this compound and its derivatives have been explored for synthesizing compounds that inhibit β-lactamase enzymes. These compounds could potentially be used alongside β-lactam antibiotics to combat bacterial resistance (Maleki et al., 2019).

  • Inhibition of Nucleic Acid Synthesis : 2-Mercapto-l-(β-4-pyridethyl) benzimidazole, a related compound, has been studied for its potential to inhibit the incorporation of nucleotides into RNA and DNA, suggesting its use in studies of nucleic acid synthesis (Bucknall & Carter, 1967).

  • Investigation of Fatty Acid Oxidation : 2-Mercaptoacetate has been used to study the inhibition of fatty acid oxidation in liver mitochondria, providing insights into metabolic pathways and the effects of inhibitors on these processes (Bauché et al., 1981).

Biochemical Analysis

Biochemical Properties

2-Mercaptoacetamidine has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been suggested that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Mercaptoacetamidine involves the reaction of 2-chloroacetamidine hydrochloride with sodium thiolate.", "Starting Materials": [ "2-chloroacetamidine hydrochloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Dissolve 2-chloroacetamidine hydrochloride in methanol", "Add a solution of sodium hydroxide in methanol to the above mixture and stir for 1 hour at room temperature", "Add sodium bicarbonate to neutralize the mixture", "Filter the mixture and concentrate the filtrate", "Dissolve the residue in water and acidify with hydrochloric acid", "Add sodium thiolate to the above mixture and stir for 2 hours at room temperature", "Filter the mixture and concentrate the filtrate", "Recrystallize the residue from ethanol to obtain 2-Mercaptoacetamidine" ] }

CAS No.

19412-52-3

Molecular Formula

C2H7ClN2S

Molecular Weight

126.61 g/mol

IUPAC Name

2-sulfanylethanimidamide;hydrochloride

InChI

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H

InChI Key

KUMNVTIEIZMRFS-UHFFFAOYSA-N

SMILES

C(C(=[NH2+])N)S.[Cl-]

Canonical SMILES

C(C(=N)N)S.Cl

Synonyms

(1-amino-2-sulfanyl-ethylidene)azanium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities of 2-mercaptoacetamidine and its derivatives?

A1: Research indicates that this compound derivatives exhibit two main biological activities:

  • Gastric antisecretory activity: Studies show that N-substituted 2-mercaptoacetamidines demonstrate significant inhibition of gastric acid secretion in dogs stimulated with gastrin tetrapeptide []. This suggests potential applications in treating gastric hypersecretion disorders.
  • Radioprotective properties: Research demonstrates that this compound hydrochloride, bis-(2-acetamidino) disulfide dihydrochloride, and N-(1-adamantylmethyl)-2-mercaptoacetamidine hydrochloride provide marked radioprotective effects in mice when administered intraperitoneally or orally []. This protection is attributed, in part, to an increase in protein thiol (SH) groups in the spleen [].

Q2: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies reveal key insights into the influence of structural modifications on the biological activity of this compound [, ]:

  • N-substitution: Introducing various N-substituents, including alkyl, cycloalkyl, aryl, and heteroaryl groups, significantly impacts the potency of 2-mercaptoacetamidines [].
  • Disulfide formation: Disulfides of 2-mercaptoacetamidines exhibit comparable antisecretory potency to the corresponding mercaptoacetamidines, suggesting potential metabolic interconversion between these forms [].
  • Mercapto group modifications: Alkylating the mercapto group diminishes the potency of 2-mercaptoacetamidines, highlighting the importance of the free thiol group for activity [].
  • Chain length: Increasing the carbon chain length between the amidine and thiol groups, as seen in 2- and 3-mercaptopropionamidines, leads to a substantial decrease in activity [].

Q3: What synthetic approaches are available for producing this compound derivatives?

A: Synthesizing N-substituted 2-mercaptoacetamidines and their derivatives, including disulfides, Bunte salts, and phosphorothioates, often involves the following key steps []:

  • Preparation of N-substituted-ethyl 2-chloroacetimidate salts: This crucial intermediate can be synthesized by treating 2-chloroacetamides with Meerwein's reagent, enabling the subsequent displacement of alkoxide with ammonia to introduce the desired N-substituent [].
  • Pinner amidine synthesis: This reaction utilizes the N-substituted-ethyl 2-chloroacetimidate salt, reacting it with ammonia or an amine to form the amidine moiety [].
  • Introduction of the mercapto group: This can be achieved through various methods, such as reacting the appropriate precursor with thiourea followed by hydrolysis [].

Q4: What are the potential implications of the observed increase in spleen protein thiol groups following this compound administration?

A: While the exact mechanism of the radioprotective effect of this compound is not fully elucidated, the observed increase in protein thiol groups in the spleen [] suggests several possibilities:

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